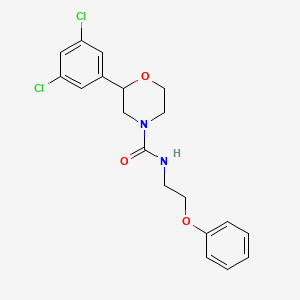

2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O3/c20-15-10-14(11-16(21)12-15)18-13-23(7-9-26-18)19(24)22-6-8-25-17-4-2-1-3-5-17/h1-5,10-12,18H,6-9,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKVYXIIZZWXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)NCCOC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under controlled conditions.

Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction between phenol and 2-chloroethylamine in the presence of a base, such as sodium hydroxide.

Attachment of the Dichlorophenyl Moiety: The final step involves the coupling of the dichlorophenyl group with the morpholine ring through an amide bond formation. This can be achieved by reacting 3,5-dichlorobenzoic acid with the morpholine derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other bases for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Comparisons

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- The 3,5-dichlorophenyl group is a common feature in nephrotoxic (NDPS) and antiviral (cyanamide derivatives) compounds, suggesting its role in target engagement.

- Morpholine rings (target compound) may mitigate toxicity seen in succinimide-based analogs (NDPS) by reducing reactive intermediate formation .

- Synthetic Accessibility :

- Therapeutic Potential: The target compound’s hybrid architecture positions it between antiviral quinazolinones and CNS-active sigma ligands, warranting further exploration in both areas.

Biological Activity

2-(3,5-Dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide is a synthetic compound that belongs to the morpholine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of multiple functional groups, including a carboxamide and a phenoxyethyl chain, suggests diverse interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A morpholine ring , which is known for its role in various biological activities.

- A dichlorophenyl group , which enhances lipophilicity and may influence receptor binding.

- A phenoxyethyl moiety , which could contribute to the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms. The following sections detail specific activities observed in studies.

1. Receptor Binding Affinity

Studies have shown that compounds with similar structures exhibit notable binding affinities for sigma receptors, particularly the σ1 subtype. For instance, a related compound demonstrated a high affinity (Ki = 42 nM) for σ1 receptors, indicating that this compound may also interact similarly .

2. Antinociceptive Effects

In vivo studies using formalin tests have indicated that morpholine derivatives can reduce nociception effectively. The administration of similar compounds showed significant pain relief in animal models, suggesting potential applications in pain management .

3. Antiproliferative Activity

Compounds structurally related to this compound have been evaluated for their antiproliferative effects against various cancer cell lines. For example, certain derivatives have demonstrated the ability to disrupt microtubule formation, leading to mitotic arrest and cell death in cancer cells . This suggests a mechanism by which this compound could potentially inhibit tumor growth.

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the biological activity of similar morpholine derivatives:

Mechanistic Insights

The mechanism of action for this compound likely involves:

- Binding to sigma receptors , which modulate neurotransmitter release and pain perception.

- Microtubule disruption , leading to impaired cell division and growth inhibition in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.